

# structural analysis of 1-Aziridineethanamine

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## Compound of Interest

Compound Name: 1-Aziridineethanamine

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An In-depth Technical Guide to the Structural Analysis of **1-Aziridineethanamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Aziridineethanamine** (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a bifunctional organic molecule featuring a primary amine and a strained three-membered aziridine ring.<sup>[1][2]</sup> This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[2][3]</sup> The high reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers diverse possibilities for chemical modification and the construction of complex molecular architectures.<sup>[4]</sup> A thorough structural elucidation is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior. This guide provides a comprehensive overview of the analytical techniques employed for the structural characterization of **1-Aziridineethanamine**, including detailed experimental protocols and data interpretation.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Aziridineethanamine** is presented below. This data is essential for its handling, storage, and for the design of analytical procedures.

Property	Value	Reference
IUPAC Name	2-(aziridin-1-yl)ethanamine	[1]
Synonyms	1-(2-Aminoethyl)aziridine, N-(2-Aminoethyl)aziridine	[5][6]
CAS Number	4025-37-0	[1][6][7]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub>	[1][6]
Molecular Weight	86.14 g/mol	[1][6][7]
Boiling Point	128.7 °C at 760 mmHg	[2][7]
Density	1.006 g/cm <sup>3</sup>	[2][7]
Flash Point	28.5 °C	[2][7]
SMILES	C1CN1CCN	[1][5]
InChIKey	LSDGFGPIFBOTJI-UHFFFAOYSA-N	[1][7]

## Spectroscopic Analysis

Spectroscopic methods are central to the structural confirmation of **1-Aziridineethanamine**. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Assignment	$^1\text{H}$ NMR (Predicted $\delta$ , ppm)	$^{13}\text{C}$ NMR (Predicted $\delta$ , ppm)	Notes
Aziridine $\text{CH}_2$ (H-1, H-2)	1.0 - 1.5	20 - 25	Protons and carbons of the strained ring are typically shielded.
Methylene $\text{CH}_2$ (H-3)	2.4 - 2.8	45 - 50	Adjacent to the aziridine nitrogen, resulting in a downfield shift.
Methylene $\text{CH}_2$ (H-4)	2.7 - 3.1	40 - 45	Adjacent to the primary amine nitrogen.
Amine $\text{NH}_2$	1.5 - 2.5 (broad)	-	Chemical shift is concentration and solvent dependent; exchanges with $\text{D}_2\text{O}$ .

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Aziridineethanamine** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).<sup>[8]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the  $^1\text{H}$  NMR signals to determine proton ratios.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (primary amine)	3400 - 3250	Medium (two bands)
C-H Stretch (aliphatic)	3000 - 2850	Medium-Strong
N-H Bend (scissoring)	1650 - 1580	Medium
C-N Stretch (amine)	1250 - 1020	Medium
Aziridine Ring Deformation	$\sim 1230$ and $\sim 870$	Medium-Weak

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine. [\[9\]](#)

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
  - Place a small drop of neat liquid **1-Aziridineethanamine** directly onto the crystal.
- Sample Preparation (Thin Film):
  - Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Gently press the plates together to form a thin liquid film.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

m/z	Proposed Fragment	Notes
86	$[\text{C}_4\text{H}_{10}\text{N}_2]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Proposed as $[\text{CH}_2=\text{NHCH}_3]^+$ or $[\text{CH}_2\text{CH}_2\text{NH}_2]^+\bullet$ fragment. This is a common fragment for ethylamines.
45	$[\text{C}_2\text{H}_7\text{N}]^+\bullet$	Isotopic peak or protonated fragment.
46	-	Further fragmentation or isotopic contribution.

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z 44, 45, and 46.[\[1\]](#)

- Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or via direct infusion for liquid samples into an Electrospray Ionization (ESI) or

Electron Ionization (EI) source.

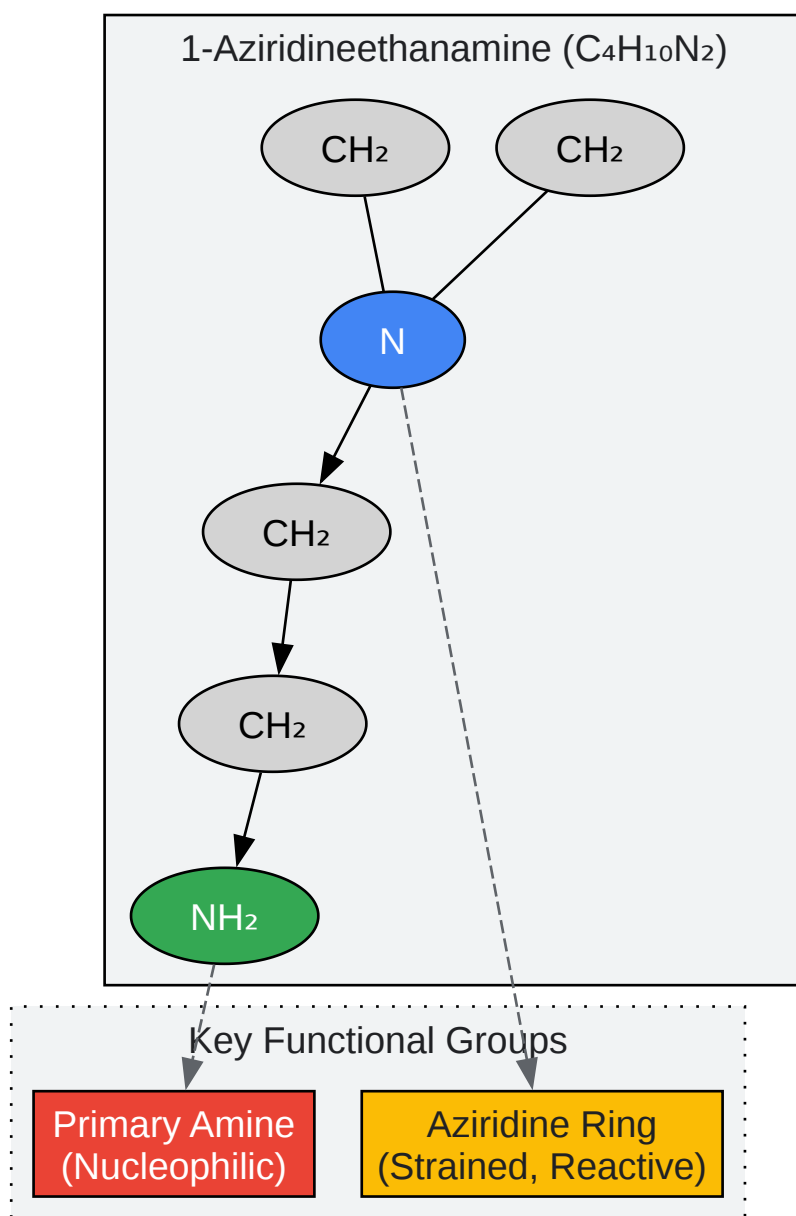
- GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a small volume (e.g., 1  $\mu$ L) into the GC, which separates the compound before it enters the mass spectrometer.<sup>[8]</sup>
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

## Visualized Workflows and Structures

Diagrams are crucial for representing complex information concisely. The following sections provide visualizations for the structural features of **1-Aziridineethanamine** and a typical workflow for its analysis.

## Key Structural Features

The diagram below illustrates the primary functional groups and the numbering convention for **1-Aziridineethanamine**.

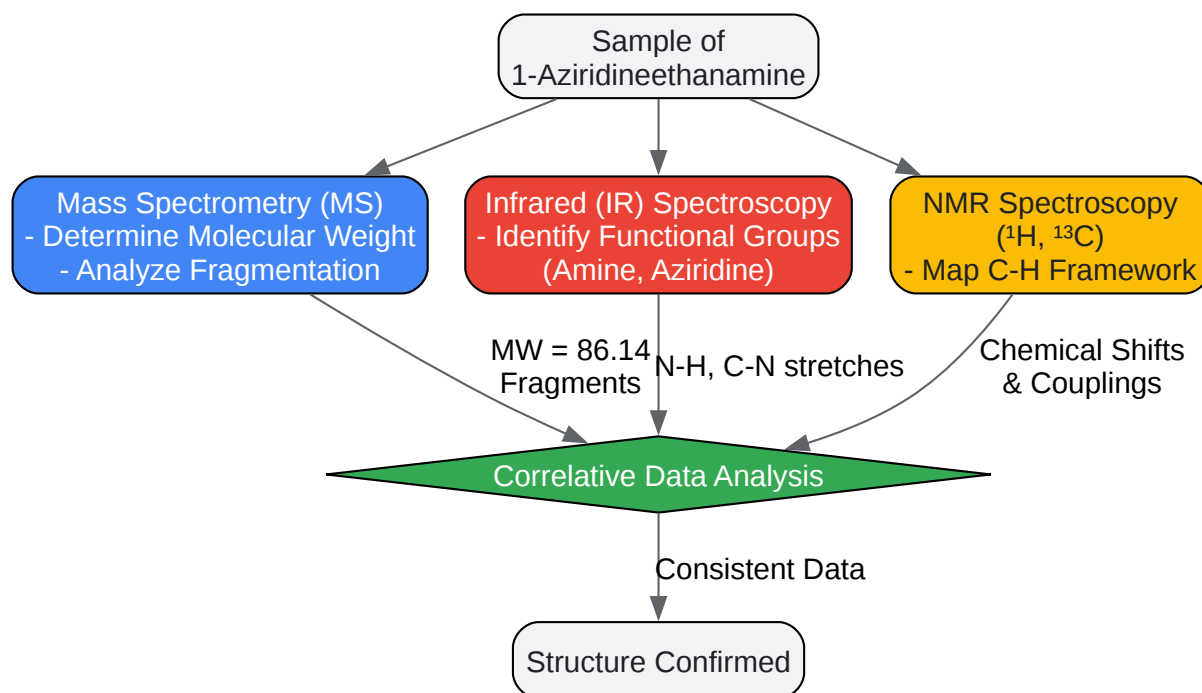


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Functional groups of **1-Aziridineethanamine**.

## Experimental Workflow for Structural Elucidation

This workflow outlines the logical steps taken to confirm the structure of a synthesized or isolated sample of **1-Aziridineethanamine**.



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Workflow for the structural analysis of **1-Aziridineethanamine**.

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